cis- vs. trans-22-Dehydrocholesterol Isomer Toxicity on Mouse Fibroblast Viability
The cis isomer of 22-dehydrocholesterol exerts a lethal effect on mouse fibroblast cells, whereas the trans isomer is non-toxic and functionally supports cell growth. In a direct head-to-head experiment, neither isomer affected sterol biosynthesis, but the cis isomer inhibited cell growth and viability and increased Rb⁺ efflux from the cells. The trans isomer had no effect on growth parameters and could replace exogenous cholesterol for cell growth even when sterol biosynthesis was pharmacologically blocked by 25-hydroxycholesterol [1]. For procurement, this means trans (22E)-22-dehydrocholesterol must be specified for cell-based applications; inadvertent use of the cis isomer or mixed-isomer material will produce confounding cytotoxicity.
| Evidence Dimension | Cell growth and viability (mouse fibroblast cells) |
|---|---|
| Target Compound Data | trans-22-dehydrocholesterol: normal cell growth, no effect on viability, supports growth when sterol biosynthesis blocked |
| Comparator Or Baseline | cis-22-dehydrocholesterol: inhibited cell growth and viability, increased Rb⁺ efflux |
| Quantified Difference | Qualitative binary outcome (lethal vs. non-lethal); cis isomer does not support growth as sole supplement vs. trans isomer supports normal growth |
| Conditions | Mouse fibroblast cells cultured with sterol-supplemented medium; sterol biosynthesis blocked with 25-hydroxycholesterol |
Why This Matters
Procurement of the correct stereoisomer (trans/22E) is essential: the cis isomer is cytotoxic to fibroblasts at standard culture concentrations, and isomer identity cannot be assumed from catalog listings alone.
- [1] Kircher HW, et al. Lethal effect of cis- but not trans-22-dehydrocholesterol on mouse fibroblast cells. Lipids. 1981;16(12):943-945. PMID: 7329216. View Source
